![molecular formula C14H31NO3Si B14255856 (2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide CAS No. 344798-30-7](/img/structure/B14255856.png)
(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, multiple methyl groups, and a triethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide typically involves multiple steps. One common method includes the use of L-phenylalanine as a starting material. The process involves the reduction of L-phenylalanine to an alcohol, followed by conversion to thiazolidinethione. Subsequent steps include lysine propionylation, an Evans aldol reaction, and silylanization with chlorotriethylsilane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The methoxy and triethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of
Properties
CAS No. |
344798-30-7 |
|---|---|
Molecular Formula |
C14H31NO3Si |
Molecular Weight |
289.49 g/mol |
IUPAC Name |
(2S)-N-methoxy-N,2,3-trimethyl-2-triethylsilyloxybutanamide |
InChI |
InChI=1S/C14H31NO3Si/c1-9-19(10-2,11-3)18-14(6,12(4)5)13(16)15(7)17-8/h12H,9-11H2,1-8H3/t14-/m0/s1 |
InChI Key |
VQZUIQFTCZUFSD-AWEZNQCLSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@](C)(C(C)C)C(=O)N(C)OC |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C(C)C)C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


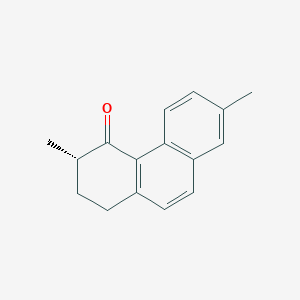
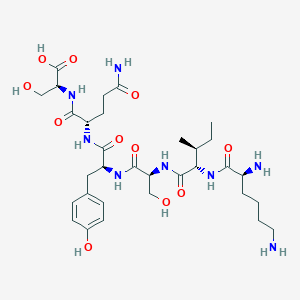
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
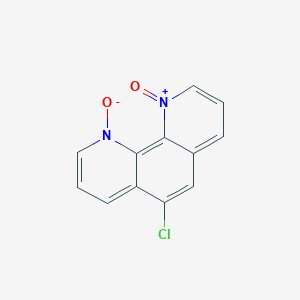
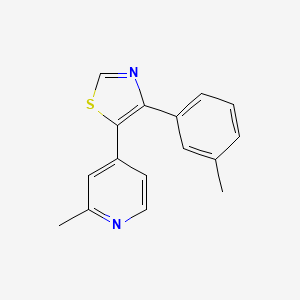
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
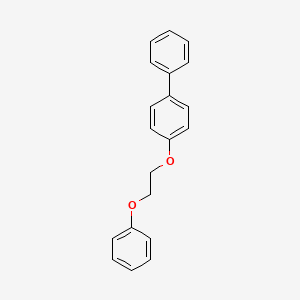
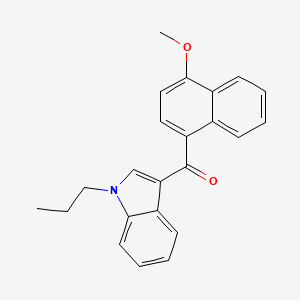


![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)
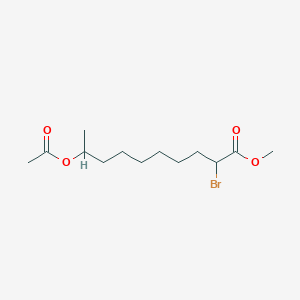
![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)

